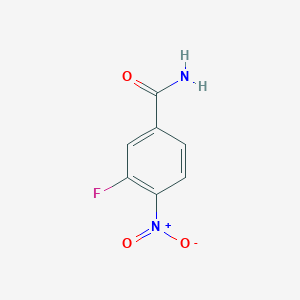

3-Fluoro-4-nitrobenzamide

Overview

Description

3-Fluoro-4-nitrobenzamide is a chemical compound used as a pharmaceutical intermediate . It has been used in the development of low molecular weight peptidomimetic inhibitors with hydrophobic pocket binding properties and moderate fusion inhibitory activity against HIV-1 gp41-mediated cell fusion .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrobenzamide is represented by the formula C7H5FN2O3 . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H, (H2,9,11) .Chemical Reactions Analysis

The compound has been used in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzamide is a solid substance . It has a molecular weight of 184.13 . The compound has a melting point of 150-155°C .Scientific Research Applications

Pharmacology: Drug Development

3-Fluoro-4-nitrobenzamide: is utilized in pharmacological research as a precursor for the synthesis of various pharmaceutical compounds. Its nitro group can be selectively reduced to an amine, which can then be further modified to create a wide range of therapeutic agents. For instance, it can be used in the development of novel benzimidazole derivatives, which have shown promise as potential treatments for conditions such as cancer and infectious diseases .

Material Science: Advanced Material Synthesis

In material science, 3-Fluoro-4-nitrobenzamide serves as an intermediate in the creation of advanced materials. Its chemical structure allows for the introduction of fluorine-containing groups into polymers, enhancing their thermal stability and mechanical properties. This makes it valuable for producing materials that require high performance under extreme conditions .

Chemical Synthesis: Building Block

This compound is a versatile building block in organic synthesis. It is often used in the preparation of complex molecules through reactions such as nucleophilic aromatic substitution or as a starting material for the synthesis of heterocyclic compounds. Its reactivity enables the formation of diverse chemical structures, which are essential in the discovery of new chemical entities .

Agricultural Research: Pesticide Development

In the agricultural sector, 3-Fluoro-4-nitrobenzamide can be employed in the design of novel pesticides. Its structural motif is common in many agrochemicals, and modifications to its core can lead to the development of new compounds with enhanced activity against various pests, contributing to improved crop protection strategies .

Environmental Studies: Pollutant Degradation

Environmental research applications include studying the degradation pathways of fluorinated aromatic compounds3-Fluoro-4-nitrobenzamide can act as a model compound to understand how such structures break down in the environment, which is crucial for assessing the ecological impact of industrial pollutants and developing methods for their remediation .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to investigate enzyme inhibition mechanisms. By incorporating 3-Fluoro-4-nitrobenzamide into assays, researchers can study its interaction with enzymes, providing insights into how structural changes affect enzyme activity. This is particularly useful in the development of enzyme inhibitors as potential drugs .

Analytical Chemistry: Chromatography Standards

Lastly, 3-Fluoro-4-nitrobenzamide is used as a standard in analytical chemistry, particularly in chromatography. Its distinct chemical properties allow it to serve as a reference compound for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Industrial Uses: Intermediate for Dyes and Pigments

Industrially, it is used in the synthesis of dyes and pigments. The nitro group of 3-Fluoro-4-nitrobenzamide can undergo various chemical reactions to form colored compounds, which are then used in inks, paints, and coatings to provide colorfastness and resistance to environmental factors .

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.

properties

IUPAC Name |

3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYKLBLOPFXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465388 | |

| Record name | 3-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitrobenzamide | |

CAS RN |

3556-52-3 | |

| Record name | 3-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)

![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)